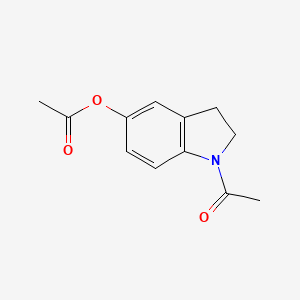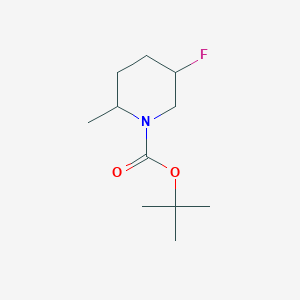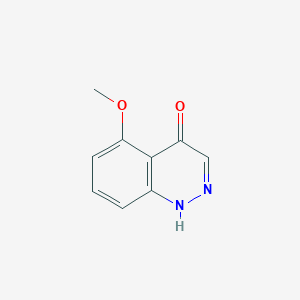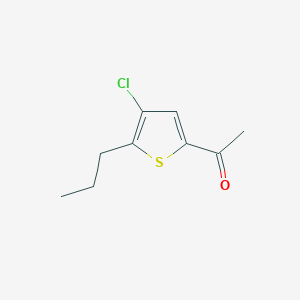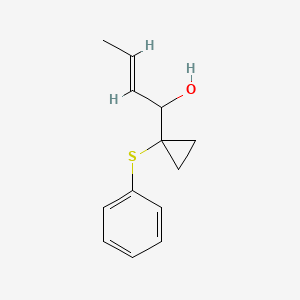
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL is an organic compound that features a cyclopropyl group attached to a phenylthio moiety and a but-2-en-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Phenylthio Group: This step may involve the use of thiophenol and a suitable base to attach the phenylthio group to the cyclopropyl ring.
Formation of the But-2-EN-1-OL Chain: This can be synthesized through various methods, including aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL would depend on its specific interactions with biological targets. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL: can be compared with other cyclopropyl-containing compounds or phenylthio derivatives.
Cyclopropyl Compounds: Known for their ring strain and reactivity.
Phenylthio Derivatives: Known for their sulfur-containing functional groups and potential biological activities.
Uniqueness
- The combination of a cyclopropyl group with a phenylthio moiety and a but-2-EN-1-OL chain makes this compound unique in terms of its structural properties and potential reactivity.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(E)-1-(1-phenylsulfanylcyclopropyl)but-2-en-1-ol |
InChI |
InChI=1S/C13H16OS/c1-2-6-12(14)13(9-10-13)15-11-7-4-3-5-8-11/h2-8,12,14H,9-10H2,1H3/b6-2+ |
Clé InChI |
BIWJGDDCXVRAOL-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C/C(C1(CC1)SC2=CC=CC=C2)O |
SMILES canonique |
CC=CC(C1(CC1)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


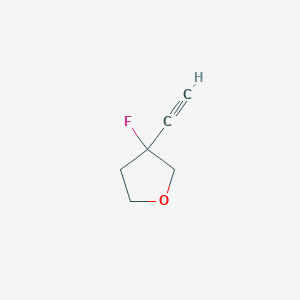
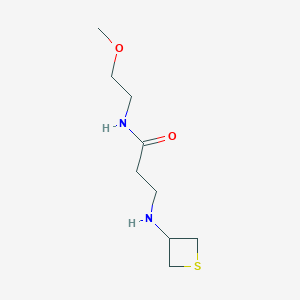
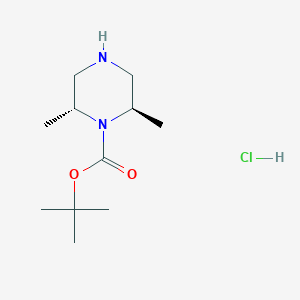
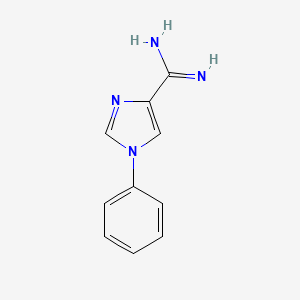

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

